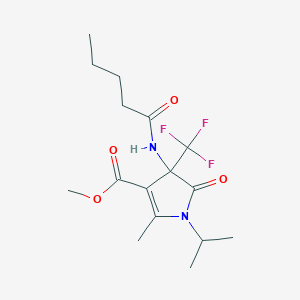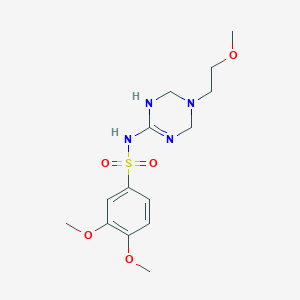![molecular formula C16H14F2N4O B11465924 5-([(4-Fluorophenyl)amino]methyl)-2-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-one](/img/structure/B11465924.png)
5-([(4-Fluorophenyl)amino]methyl)-2-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンは、トリアゾール類に属する合成有機化合物です。トリアゾール類は、その多様な生物活性が知られており、医薬品、農薬、材料科学において一般的に使用されています。この特定の化合物は、フッ素原子の存在によって特徴付けられ、フッ素原子はその化学的および生物学的特性に大きく影響を与える可能性があります。
2. 製法
合成経路と反応条件
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンの合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なカルボニル化合物を用いた環化反応によって合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、4-フルオロベンジルクロリドと4-フルオロアニリンを用いた求核置換反応によって導入されます。
最終的な組み立て: 最終的な化合物は、特定の温度やpHレベルなどの制御された条件下で、一連の縮合反応と置換反応によって組み立てられます。
工業的生産方法
この化合物の工業的生産には、大規模なバッチプロセスまたは連続フロープロセスが含まれる場合があります。重要な手順には以下が含まれます。
原料の調製: 4-フルオロベンジルクロリドや4-フルオロアニリンなどの出発物質の純度と入手可能性を確保します。
反応の最適化: 収率を最大化し、副生成物を最小限に抑えるために、反応条件を最適化します。
精製: 結晶化、蒸留、クロマトグラフィーなどの技術を使用して、最終製品を精製します。
3. 化学反応の分析
反応の種類
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミンまたはその他の還元された誘導体の形成につながる可能性があります。
置換: 求核置換反応または求電子置換反応は、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合がありますが、還元によりアミンが生成される可能性があります。
4. 科学研究への応用
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌活性や抗真菌活性など、潜在的な生物活性を研究されています。
医学: 特に抗真菌剤または抗がん剤として、医薬品における潜在的な使用について調査されています。
産業: 安定性や反応性の向上など、特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the triazole intermediate.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the amino and methyl groups are introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with different substituents replacing the fluorophenyl groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structural properties.
Medicine
Drug Development: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing new pharmaceuticals.
Antimicrobial Agents:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Agriculture: It can be utilized in the formulation of agrochemicals, providing protection against pests and diseases.
作用機序
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。たとえば、真菌酵素を阻害し、細胞壁の合成を妨げ、細胞死につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
酢酸エチル: 類似の構造的特徴を持つ、広く使用されている化学中間体です。
ジシラン: ユニークな電子特性を持つ有機ケイ素化合物です。
フッ素化合物: フッ素原子を含む化合物で、高い反応性と安定性で知られています。
独自性
5-[(4-フルオロフェニル)アミノ]メチル)-2-[(4-フルオロフェニル)メチル]-1H-1,2,4-トリアゾール-3-オンは、フルオロフェニル基とトリアゾール環の特定の組み合わせにより、独特の化学的および生物学的特性を付与することで、独自性を持っています。
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the fluorophenyl groups.
4-Fluorophenylhydrazine: A compound with a similar fluorophenyl group but different core structure.
Fluorobenzene: A simple aromatic compound with a fluorine substituent, lacking the triazole ring.
Uniqueness
Enhanced Stability: The presence of fluorophenyl groups provides enhanced stability compared to similar compounds.
Increased Reactivity: The electron-withdrawing nature of the fluorophenyl groups increases the compound’s reactivity, making it more versatile in chemical reactions.
Specificity in Biological Applications: The unique combination of the triazole ring and fluorophenyl groups provides specificity in biological applications, making it a valuable compound in scientific research.
This detailed article provides a comprehensive overview of 5-{[(4-fluorophenyl)amino]methyl}-2-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H14F2N4O |
|---|---|
分子量 |
316.30 g/mol |
IUPAC名 |
5-[(4-fluoroanilino)methyl]-2-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H14F2N4O/c17-12-3-1-11(2-4-12)10-22-16(23)20-15(21-22)9-19-14-7-5-13(18)6-8-14/h1-8,19H,9-10H2,(H,20,21,23) |
InChIキー |
LSNGMYQAGLGNLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-fluorophenyl)-5-hydroxy-7-(4-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465843.png)

![3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene](/img/structure/B11465855.png)
![2-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11465857.png)
![1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465859.png)
![ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465865.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11465868.png)
![4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11465873.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11465878.png)

![6-acetyl-5-(2-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11465918.png)
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11465919.png)
![7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11465928.png)

